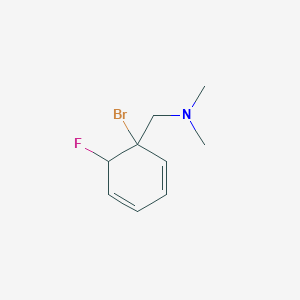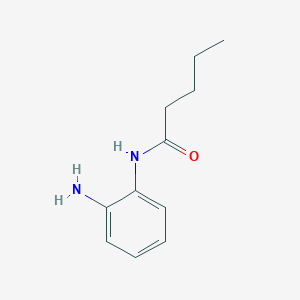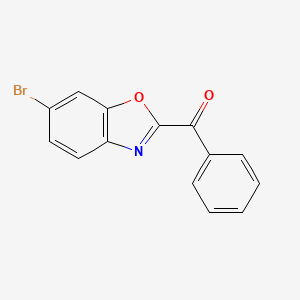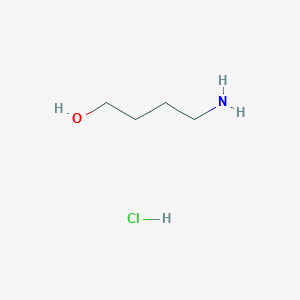
2,2'-Bis(bis(4-(tert-butyl)phenyl)phosphaneyl)-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene is a complex organic compound known for its unique structural properties It features a binaphthalene core with two phosphino groups, each substituted with two 4-tert-butylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene typically involves the reaction of 2,2’-dibromo-1,1’-binaphthalene with bis(4-tert-butylphenyl)phosphine under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene. The reaction conditions often require heating to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: The major product would be the corresponding phosphine oxide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene has several applications in scientific research:
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: While not as common, it can be used in studies involving phosphine ligands and their interactions with biological molecules.
Mecanismo De Acción
The mechanism by which 2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene exerts its effects largely depends on its role as a ligand in catalysis. The phosphino groups coordinate with transition metals, forming complexes that can facilitate various chemical transformations. These complexes can stabilize transition states, lower activation energies, and increase reaction rates .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate: Similar in having tert-butylphenyl groups but differs in its core structure and functional groups.
Tris(2,4-di-tert-butylphenyl) phosphite: Another compound with tert-butylphenyl groups, used as a stabilizer in polymers.
Uniqueness
2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene stands out due to its binaphthalene core, which provides a rigid and chiral framework. This rigidity and chirality are advantageous in asymmetric catalysis, making it a valuable ligand in enantioselective reactions.
Propiedades
Número CAS |
103550-77-2 |
|---|---|
Fórmula molecular |
C60H64P2 |
Peso molecular |
847.1 g/mol |
Nombre IUPAC |
[1-[2-bis(4-tert-butylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-tert-butylphenyl)phosphane |
InChI |
InChI=1S/C60H64P2/c1-57(2,3)43-23-31-47(32-24-43)61(48-33-25-44(26-34-48)58(4,5)6)53-39-21-41-17-13-15-19-51(41)55(53)56-52-20-16-14-18-42(52)22-40-54(56)62(49-35-27-45(28-36-49)59(7,8)9)50-37-29-46(30-38-50)60(10,11)12/h13-40H,1-12H3 |
Clave InChI |
QWKBAJNZHNAEHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)

![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)
![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)



![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)




